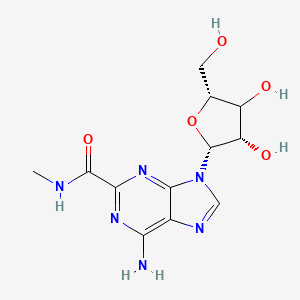

Adenosine-2-carboxy methyl amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N6O5 |

|---|---|

Molecular Weight |

324.29 g/mol |

IUPAC Name |

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-methylpurine-2-carboxamide |

InChI |

InChI=1S/C12H16N6O5/c1-14-11(22)9-16-8(13)5-10(17-9)18(3-15-5)12-7(21)6(20)4(2-19)23-12/h3-4,6-7,12,19-21H,2H2,1H3,(H,14,22)(H2,13,16,17)/t4-,6?,7+,12-/m1/s1 |

InChI Key |

DGFFQWGDEOBWQE-GKPJBNJHSA-N |

Isomeric SMILES |

CNC(=O)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |

Canonical SMILES |

CNC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Adenosine-2-carboxymethylamide: A Purine Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Foreword

Adenosine (B11128) and its derivatives are pivotal in numerous physiological processes, acting as key signaling molecules through their interaction with adenosine receptors (A1, A2A, A2B, and A3). The targeted modification of the adenosine scaffold has yielded a plethora of compounds with significant therapeutic potential, ranging from anti-inflammatory and anti-cancer agents to cardiovascular drugs. This technical guide focuses on a specific synthetic derivative, Adenosine-2-carboxymethylamide, providing a comprehensive overview of its chemical structure, synthesis, and known biological activities. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel purine-based therapeutics.

Core Chemical Structure and Nomenclature

Adenosine-2-carboxymethylamide is a purine (B94841) nucleoside analog characterized by the covalent attachment of a carboxymethylamide group at the 2-position of the adenine (B156593) base. The core structure consists of an adenine moiety linked via a β-N9-glycosidic bond to a ribose sugar.

IUPAC Name: 2-(2-amino-2-oxoethyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

Chemical Formula: C12H16N6O5

Molecular Weight: 340.30 g/mol

Structural Features

The introduction of the carboxymethylamide group at the C2 position of the purine ring significantly alters the electronic and steric properties of the molecule compared to endogenous adenosine. This modification can influence receptor binding affinity and selectivity, as well as the metabolic stability of the compound.

| Feature | Description |

| Core Scaffold | Adenosine (Adenine + Ribose) |

| Modification | Carboxymethylamide group at C2 |

| Key Functional Groups | Amine, Amide, Hydroxyls |

Synthesis and Experimental Protocols

The synthesis of Adenosine-2-carboxymethylamide typically involves a multi-step process starting from a protected adenosine derivative. A key intermediate is 2-iodoadenosine (B13990), which allows for the introduction of the carboxymethylamide moiety via a palladium-catalyzed cross-coupling reaction.

General Synthesis Workflow

The logical flow for the synthesis of Adenosine-2-carboxymethylamide is outlined below. This process begins with the protection of the hydroxyl groups on the ribose sugar, followed by iodination at the 2-position of the adenine ring. Subsequent coupling with 2-aminoacetamide and final deprotection yields the target compound.

Caption: General synthetic workflow for Adenosine-2-carboxymethylamide.

Detailed Experimental Protocol: Synthesis of a 2-Substituted Adenosine Analog

While a specific protocol for Adenosine-2-carboxymethylamide is not widely published, the following is a representative procedure for the synthesis of 2-alkynyladenosine derivatives, which utilizes similar chemical principles. This protocol can be adapted for the synthesis of Adenosine-2-carboxymethylamide by substituting the terminal alkyne with 2-aminoacetamide.

Materials:

-

Protected 2-iodoadenosine

-

2-Aminoacetamide

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Coupling Reaction: To a solution of protected 2-iodoadenosine (1 equivalent) in anhydrous DMF, add 2-aminoacetamide (1.2 equivalents), Pd(PPh3)4 (0.1 equivalents), CuI (0.2 equivalents), and TEA (3 equivalents).

-

The reaction mixture is stirred under an inert atmosphere (e.g., Argon) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with saturated aqueous NaHCO3 and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the protected Adenosine-2-carboxymethylamide.

-

Deprotection: The protected compound is dissolved in tetrahydrofuran (B95107) (THF), and TBAF (1.1 equivalents per silyl (B83357) group) is added.

-

The mixture is stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the final product, Adenosine-2-carboxymethylamide.

Biological Activity and Signaling Pathways

As a purine nucleoside analog, Adenosine-2-carboxymethylamide is anticipated to interact with adenosine receptors. The substitution at the 2-position is a common strategy to modulate the affinity and selectivity for the different receptor subtypes.

Anticipated Receptor Interactions

Based on structure-activity relationship studies of other 2-substituted adenosine derivatives, it is hypothesized that Adenosine-2-carboxymethylamide may exhibit agonist or antagonist activity at one or more of the adenosine receptor subtypes. The nature and potency of this interaction would need to be determined through radioligand binding assays and functional assays measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.

Potential Signaling Pathways

Should Adenosine-2-carboxymethylamide act as an agonist at adenosine receptors, it would trigger intracellular signaling cascades. The specific pathway activated would depend on the receptor subtype engaged.

-

A1 and A3 Receptor Activation: These receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also activate other pathways, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.

-

A2A and A2B Receptor Activation: These receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

The following diagram illustrates the canonical G-protein coupled signaling pathway for adenosine receptors.

Caption: Adenosine receptor signaling pathway.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically for Adenosine-2-carboxymethylamide. The following table is a template that can be used to summarize key quantitative metrics once they are experimentally determined.

| Parameter | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor |

| Binding Affinity (Ki, nM) | TBD | TBD | TBD | TBD |

| Functional Potency (EC50, nM) | TBD | TBD | TBD | TBD |

| Functional Efficacy (% of Adenosine) | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Conclusion and Future Directions

Adenosine-2-carboxymethylamide represents a structurally distinct analog of adenosine with the potential for novel pharmacological properties. The synthetic route outlined provides a basis for its preparation, enabling further investigation into its biological activity. Future research should focus on a comprehensive pharmacological characterization, including:

-

Determination of binding affinities and functional activities at all four adenosine receptor subtypes.

-

In vitro and in vivo studies to assess its therapeutic potential in relevant disease models.

-

Pharmacokinetic and metabolic profiling to understand its drug-like properties.

The elucidation of the structure-activity relationships of this and related compounds will be invaluable for the rational design of next-generation purine-based therapeutics with enhanced potency and selectivity.

An In-depth Technical Guide to the Synthesis of Adenosine-2-carboxymethyl Amide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway

The synthesis of adenosine-2-carboxymethyl amide can be envisioned as a two-step process, starting from the commercially available 2-chloroadenosine (B27285). The first step involves the introduction of a protected carboxymethyl group at the 2-position via a nucleophilic substitution reaction. The second step is the deprotection of the carboxylic acid and subsequent amidation to yield the final product.

Step 1: Synthesis of Adenosine-2-acetic acid

The initial step focuses on the synthesis of the key intermediate, adenosine-2-acetic acid. This is achieved by reacting 2-chloroadenosine with a suitable nucleophile, such as the enolate of a protected acetic acid derivative, followed by deprotection.

Step 2: Amidation of Adenosine-2-acetic acid

The second step involves the conversion of the carboxylic acid group of adenosine-2-acetic acid into the corresponding primary amide. This is a standard transformation in organic chemistry and can be achieved using a variety of coupling reagents to activate the carboxylic acid for reaction with an ammonia (B1221849) source.

A schematic of the overall proposed synthesis pathway is presented below.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthesis. These protocols are based on established procedures for similar transformations and may require optimization for this specific substrate.

2.1. Synthesis of Adenosine-2-acetic acid

This procedure is adapted from methods for the C2-alkylation of purine (B94841) nucleosides.

-

Materials: 2-Chloroadenosine, Sodium Hydride (NaH), Diethyl malonate, Tert-butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), Sodium Hydroxide (NaOH), Tetrabutylammonium fluoride (B91410) (TBAF), Dry Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (B129727) (MeOH).

-

Procedure:

-

Protection of Ribose Hydroxyls: To a solution of 2-chloroadenosine (1.0 eq) in dry DMF, add imidazole (3.0 eq) and TBDMSCl (2.5 eq). Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the protected 2-chloroadenosine.

-

C2-Alkylation: To a suspension of NaH (2.5 eq) in dry DMF, add diethyl malonate (2.0 eq) dropwise at 0 °C. Stir the mixture for 30 minutes. Add the protected 2-chloroadenosine (1.0 eq) to the reaction mixture and heat to 80-100 °C for 4-6 hours. Monitor the reaction by TLC. Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Saponification and Decarboxylation: Dissolve the crude product in a mixture of THF and water. Add NaOH (3.0 eq) and stir at room temperature for 2-4 hours. Acidify the reaction mixture with 1M HCl to pH 3-4. This will also induce decarboxylation. Extract the product with ethyl acetate.

-

Deprotection: Dissolve the resulting carboxylic acid in THF and add TBAF (1.1 eq per silyl (B83357) group). Stir at room temperature for 2-4 hours. Concentrate the reaction mixture and purify by column chromatography to yield adenosine-2-acetic acid.

-

2.2. Synthesis of Adenosine-2-carboxymethyl Amide

This procedure is based on standard peptide coupling methods.

-

Materials: Adenosine-2-acetic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), Ammonium chloride (NH4Cl), N,N-Diisopropylethylamine (DIPEA), Dry Dimethylformamide (DMF).

-

Procedure:

-

To a solution of adenosine-2-acetic acid (1.0 eq) in dry DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add ammonium chloride (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain adenosine-2-carboxymethyl amide.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthesis, based on typical yields for similar reactions reported in the literature. Actual results may vary.

Table 1: Reaction Conditions and Yields for the Synthesis of Adenosine-2-acetic acid

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Protection | 2-Chloroadenosine, TBDMSCl, Imidazole | DMF | 25 | 16 | 85-95 |

| Alkylation | Protected 2-chloroadenosine, Diethyl malonate, NaH | DMF | 90 | 5 | 60-70 |

| Saponification | Alkylated product, NaOH | THF/H₂O | 25 | 3 | 80-90 |

| Deprotection | Protected acid, TBAF | THF | 25 | 3 | 75-85 |

Table 2: Reaction Conditions and Yield for the Amidation of Adenosine-2-acetic acid

| Coupling Reagent | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| HATU/HOBt | NH₄Cl, DIPEA | DMF | 25 | 18 | 70-80 |

| EDC/HOBt | NH₄Cl, DIPEA | DMF | 25 | 24 | 65-75 |

Potential Biological Activity and Signaling Pathways

Adenosine (B11128) derivatives are known to interact with adenosine receptors, which are G protein-coupled receptors involved in a multitude of physiological processes. The introduction of a carboxymethyl amide group at the C2 position may modulate the affinity and selectivity of the molecule for the different adenosine receptor subtypes.

Based on the structure-activity relationships of other 2-substituted adenosine analogs, adenosine-2-carboxymethyl amide could potentially act as an agonist at one or more of the adenosine receptors. The activation of these receptors triggers downstream signaling cascades.

Experimental Workflow for Biological Evaluation

To determine the biological activity of the synthesized adenosine-2-carboxymethyl amide, a standard workflow would involve receptor binding assays followed by functional assays.

This technical guide provides a foundational framework for the synthesis and potential biological evaluation of adenosine-2-carboxymethyl amide. Researchers are encouraged to adapt and optimize the proposed protocols to achieve the desired outcomes.

An In-depth Technical Guide on the Mechanism of Action of Adenosine Receptor Agonists with Carboxamide Moieties

Disclaimer: The initial query for "Adenosine-2-carboxy methyl amide" did not yield specific results for a compound with this exact name in the provided search results. However, the search results contain extensive information on structurally related and well-researched adenosine (B11128) receptor agonists featuring carboxamide groups, such as 5'-N-ethylcarboxamidoadenosine (NECA) and its derivatives. This guide will focus on the mechanism of action of these relevant compounds, which are potent agonists at adenosine receptors and are of significant interest to researchers and drug development professionals.

Introduction

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in regulating a wide array of physiological and pathophysiological processes. It exerts its effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in diverse functions, including cardiovascular homeostasis, inflammation, neurotransmission, and tissue repair.

Adenosine analogs, particularly those with modifications at the 5' position, such as the carboxamide moiety, have been instrumental in elucidating the function of adenosine receptors. Compounds like 5'-N-ethylcarboxamidoadenosine (NECA) are potent, non-selective adenosine receptor agonists, while others, such as CGS21680 (2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine), exhibit greater selectivity for the A2A receptor subtype. Understanding the mechanism of action of these compounds is crucial for the development of novel therapeutics targeting a variety of diseases, including inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions.

Receptor Binding and Selectivity

Adenosine carboxamide derivatives interact with the family of adenosine receptors. The binding affinity and selectivity of these compounds are determined by their specific chemical structure.

Binding Characteristics

Radioligand binding assays are fundamental in determining the affinity of these agonists for the different adenosine receptor subtypes. For instance, studies using tritiated NECA ([3H]NECA) have revealed its binding characteristics in various tissues. In rat cerebral cortex membranes, [3H]NECA binds to two distinct sites: a high-affinity site and a low-affinity site.[1] The high-affinity site is consistent with the characteristics of the A1 adenosine receptor, while the low-affinity site displays features similar to the A2 receptor.[1]

In rabbit alveolar macrophages, Scatchard analysis of [3H]NECA binding suggested a single class of binding sites with an estimated Kd of 0.46 µM.[2] The rank order of potency for competitive inhibition of [3H]NECA binding (NECA > 2-chloroadenosine (B27285) > L-phenylisopropyl adenosine) is characteristic of an A2 receptor.[2]

Quantitative Binding Data

The following table summarizes the binding affinities of various adenosine receptor agonists, including those with carboxamide modifications.

| Compound | Receptor Subtype | Tissue/Cell Line | Binding Affinity (Ki/Kd) | Reference |

| [3H]NECA (High Affinity Site) | A1-like | Rat Cerebral Cortex | Kd: 10.66 ± 5 nM | [1] |

| [3H]NECA (Low Affinity Site) | A2-like | Rat Cerebral Cortex | Kd: 261.8 ± 50 nM | [1] |

| 2'-Me-CCPA | A1 | Bovine Brain Membranes | Ki: 1.8 nM | [3] |

| [3H]NECA | A2-like | Rabbit Alveolar Macrophages | Kd: 0.46 µM | [2] |

| 2-chloroadenosine | A2-like | Rabbit Alveolar Macrophages | Ki: 3.68 µM | [2] |

| L-phenylisopropyl adenosine (L-PIA) | A2-like | Rabbit Alveolar Macrophages | Ki > 100 µM | [2] |

Signaling Pathways

Upon binding of an adenosine carboxamide agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G protein to which it couples.

Gs-Coupled Signaling (A2A and A2B Receptors)

The A2A and A2B adenosine receptors primarily couple to the stimulatory G protein, Gs.[4][5] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] The subsequent increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[5][6] This signaling cascade is fundamental to many of the physiological effects of A2A and A2B receptor activation, including vasodilation and anti-inflammatory responses.[7][8]

In some instances, A2B receptors can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[9][10]

Caption: Gs-coupled signaling pathway of A2A/A2B adenosine receptors.

Gi-Coupled Signaling (A1 and A3 Receptors)

The A1 and A3 adenosine receptors preferentially couple to the inhibitory G protein, Gi.[4] Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4] This counteracts the effects of Gs-coupled receptors. A1 receptor activation is also known to open potassium channels, leading to hyperpolarization of the cell membrane, which is particularly important in cardiac tissue.[11]

Caption: Gi-coupled signaling pathway of A1/A3 adenosine receptors.

Cellular and Physiological Effects

The activation of adenosine receptors by carboxamide agonists leads to a wide range of cellular and physiological responses.

Cardiovascular Effects

Adenosine and its analogs are potent vasodilators, primarily through the activation of A2A receptors on vascular smooth muscle cells.[8] This leads to an increase in cAMP, inhibition of myosin light chain kinase, and subsequent smooth muscle relaxation.[8] This effect is utilized in cardiac stress testing.[12] In the heart, adenosine, acting through A1 receptors, has negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased contractility) effects.[8][11]

Anti-inflammatory Effects

Adenosine A2A receptor agonists, such as CGS21680, have demonstrated significant anti-inflammatory properties.[7] They can inhibit the production of pro-inflammatory cytokines and promote the expression of anti-inflammatory factors like fibroblast growth factor-2 (FGF-2).[7]

Role in Fibrosis and Wound Healing

Adenosine signaling, particularly through A2A and A2B receptors, plays a complex role in fibrosis and wound healing.[5][6] Activation of these receptors can stimulate fibroblast activation and collagen synthesis, which is essential for wound repair.[5][6] However, chronic activation can contribute to pathological fibrosis in various organs.[13]

Other Effects

-

Neurotransmission: Adenosine is a key modulator of neurotransmitter release in the central and peripheral nervous systems.

-

Angiogenesis: Adenosine can stimulate the formation of new blood vessels by promoting the release of pro-angiogenic factors like VEGF and IL-8.[10]

-

Metabolism: Recent studies suggest a role for A2B receptor signaling in regulating energy expenditure and counteracting obesity.[14]

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a test compound for adenosine receptors.

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation, specifically for Gs- and Gi-coupled receptors.

Caption: Workflow for a cAMP accumulation assay.

Conclusion

Adenosine receptor agonists with carboxamide moieties are powerful pharmacological tools and potential therapeutic agents. Their mechanism of action is multifaceted, involving binding to specific adenosine receptor subtypes and activating distinct downstream signaling pathways. A thorough understanding of their receptor binding profiles, signaling cascades, and physiological effects is essential for the rational design and development of novel drugs targeting the adenosinergic system. The experimental protocols outlined in this guide provide a framework for the continued investigation of these important compounds.

References

- 1. 5'-N-ethylcarboxamido[8-3H]adenosine binds to two different adenosine receptors in membranes from the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine receptors on rabbit alveolar macrophages: binding characteristics and effects on cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-C-Methyl analogues of selective adenosine receptor agonists: synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A2A Receptor Agonist, 2- p-(2-Carboxyethyl)phenethylamino-5'- N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Adenosine [cvpharmacology.com]

- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine Receptors and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Adenosine Signaling During Acute and Chronic Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosine/A2B Receptor Signaling Ameliorates the Effects of Aging and Counteracts Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Purine Nucleoside Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of purine (B94841) nucleoside analogs, a versatile class of molecules with significant therapeutic applications. These compounds, which mimic endogenous purines, exert their effects by interfering with key cellular processes, leading to their use as anticancer, antiviral, and immunosuppressive agents. This document details their mechanisms of action, presents quantitative data on their efficacy, outlines experimental protocols for their evaluation, and visualizes the complex signaling pathways they modulate.

Core Mechanisms of Action

Purine nucleoside analogs share a fundamental mechanism of action: they act as antimetabolites by competing with their natural counterparts (adenosine and guanosine) in various cellular pathways.[1][2] Their therapeutic effects stem from their ability to be metabolized by cellular enzymes into active forms that can then interfere with nucleic acid synthesis and other critical cellular functions.[3]

The primary mechanisms include:

-

Inhibition of DNA and RNA Synthesis: Many purine analogs, after phosphorylation to their triphosphate forms, are incorporated into growing DNA or RNA chains.[3] This incorporation can lead to chain termination, effectively halting replication and transcription.[4] This is a cornerstone of their anticancer and antiviral activities.

-

Enzyme Inhibition: These analogs can directly inhibit key enzymes involved in nucleotide metabolism. A notable target is ribonucleotide reductase , the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[5] Another critical enzyme is purine nucleoside phosphorylase (PNP) , involved in the purine salvage pathway.[3]

-

Induction of Apoptosis: By disrupting cellular metabolism and inducing DNA damage, purine nucleoside analogs can trigger programmed cell death, or apoptosis.[3][6] This is a crucial mechanism in their anticancer effects.

Anticancer Activity

Purine nucleoside analogs are a mainstay in the treatment of various hematological malignancies.[3][7] Their ability to selectively target rapidly proliferating cancer cells by disrupting DNA synthesis makes them effective chemotherapeutic agents.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected purine nucleoside analogs against various cancer cell lines, presented as 50% inhibitory concentration (IC50) values.

| Purine Nucleoside Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Fludarabine | Chronic Lymphocytic Leukemia (CLL) cells | 0.1 - 10 | [5] |

| Cladribine | Hairy Cell Leukemia (HCL) cells | 0.01 - 0.1 | [6] |

| Clofarabine | Acute Lymphoblastic Leukemia (ALL) cell lines | 0.02 - 0.5 | [7] |

| Nelarabine | T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines | 0.1 - 1.0 | [7] |

| 6-Mercaptopurine | Acute Lymphoblastic Leukemia (ALL) cell lines | 1 - 10 | [8] |

| 6-Thioguanine | Acute Myeloid Leukemia (AML) cell lines | 0.1 - 5 | [9] |

Signaling Pathway: Induction of Apoptosis

The diagram below illustrates a generalized pathway for the induction of apoptosis by purine nucleoside analogs that cause DNA damage.

Antiviral Activity

The selective inhibition of viral polymerases over host cell polymerases is the basis for the antiviral activity of many purine nucleoside analogs.[4] They are crucial in the management of infections caused by herpesviruses, hepatitis B and C viruses, and HIV.

Quantitative Data: Antiviral Activity

The following table presents the 50% effective concentration (EC50) values for selected purine nucleoside analogs against various viruses in cell culture.

| Purine Nucleoside Analog | Virus | Cell Line | EC50 (µM) | Reference |

| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.1 - 1.0 | [4] |

| Ganciclovir | Human Cytomegalovirus (HCMV) | MRC-5 | 0.5 - 5.0 | [4] |

| Ribavirin | Hepatitis C Virus (HCV) | Huh-7 | 1 - 10 | [4] |

| Tenofovir | Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | 0.01 - 0.1 | [4] |

| Entecavir | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.004 | [4] |

Experimental Workflow: Antiviral Assay

The workflow for a typical in vitro antiviral activity assay, such as a plaque reduction assay, is depicted below.

Immunosuppressive Activity

Purine nucleoside analogs are utilized in the treatment of autoimmune diseases and to prevent organ transplant rejection.[10] Their immunosuppressive effects are primarily due to their ability to inhibit the proliferation of lymphocytes, which are highly dependent on the de novo pathway for purine synthesis.[11][12]

Mechanism of Immunosuppression

The primary mechanism of immunosuppression involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) , a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[13][14] This leads to a depletion of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis in proliferating T and B lymphocytes.[11]

Signaling Pathway: T-Cell Activation Inhibition

The diagram below illustrates how purine nucleoside analogs, such as azathioprine, can interfere with T-cell activation signaling.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the purine nucleoside analog for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lymphocyte Proliferation Assay (BrdU Assay)

Principle: This assay measures DNA synthesis as an indicator of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[15]

Procedure:

-

Cell Culture and Treatment: Isolate peripheral blood mononuclear cells (PBMCs) and culture them in a 96-well plate. Stimulate the lymphocytes with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of the immunosuppressive purine analog.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.[16][17]

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Antibody Staining: Add an anti-BrdU antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) and incubate.

-

Substrate Addition and Detection: Add the appropriate substrate and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.

-

Data Analysis: Determine the extent of lymphocyte proliferation inhibition at different drug concentrations.

Flow Cytometry for Lymphocyte Subset Analysis

Principle: Flow cytometry is used to identify and quantify different lymphocyte populations (e.g., T cells, B cells, NK cells) based on the expression of specific cell surface markers (CD antigens).[18][19]

Procedure:

-

Sample Preparation: Obtain peripheral blood samples from subjects before and after treatment with the purine nucleoside analog.

-

Antibody Staining: Incubate the whole blood or isolated PBMCs with a cocktail of fluorescently labeled antibodies specific for different lymphocyte markers (e.g., CD3 for T cells, CD19 for B cells, CD4 for helper T cells, CD8 for cytotoxic T cells).[20]

-

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

-

Washing: Wash the remaining white blood cells to remove unbound antibodies.

-

Flow Cytometric Analysis: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data to determine the percentage and absolute count of each lymphocyte subset.[19]

Conclusion

Purine nucleoside analogs represent a powerful and versatile class of therapeutic agents with well-established roles in oncology, virology, and immunology. Their mechanisms of action, centered on the disruption of nucleic acid metabolism, provide a basis for their potent cytotoxic and cytostatic effects. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for the continued research and development of this important class of drugs. A thorough understanding of their biological activities is crucial for optimizing their clinical use and for the design of novel, more effective analogs with improved therapeutic indices.

References

- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Azathioprine? [synapse.patsnap.com]

- 3. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptmasterguide.com [ptmasterguide.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. Azathioprine - Wikipedia [en.wikipedia.org]

- 10. Potential immunological action of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 12. Mechanisms of action of mycophenolate mofetil - ProQuest [proquest.com]

- 13. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of new immunosuppressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. benchchem.com [benchchem.com]

- 19. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]

- 20. Changes of proportions of circulating lymphocyte subsets in cancer patients after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Adenosine Analogs in the Inhibition of DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of adenosine (B11128) analogs in the inhibition of DNA synthesis, a cornerstone of many antiviral and anticancer therapies. We will delve into the molecular mechanisms, present quantitative data on their efficacy, detail key experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Introduction: The Significance of Adenosine Analogs

Adenosine analogs are a class of molecules structurally similar to the natural nucleoside adenosine. This structural mimicry allows them to interfere with essential cellular processes, most notably the synthesis of DNA. By targeting the machinery responsible for DNA replication and repair, these compounds can selectively induce cell death in rapidly dividing cells, such as cancer cells, or inhibit the replication of viruses. This guide will focus on several key adenosine analogs: Cladribine (B1669150), Fludarabine (B1672870), Vidarabine, and Cordycepin, elucidating their distinct yet overlapping mechanisms of action.

General Mechanism of Action: A Multi-pronged Attack on DNA Synthesis

The inhibitory effects of adenosine analogs on DNA synthesis are not mediated by a single action but rather through a coordinated series of events. The general mechanism can be summarized in the following key steps:

-

Cellular Uptake: Adenosine analogs are transported into the cell via nucleoside transporters.

-

Phosphorylation (Activation): To become active, these analogs must be phosphorylated by cellular kinases to their triphosphate forms. For instance, cladribine is converted to cladribine triphosphate (Cd-ATP), and fludarabine becomes fludarabine triphosphate (F-ara-ATP).[1][2] This activation step is often cell-type specific, depending on the relative levels of activating kinases (e.g., deoxycytidine kinase) and deactivating enzymes (e.g., 5'-nucleotidases).

-

Inhibition of Key Enzymes: The activated triphosphate analogs then interfere with enzymes crucial for DNA synthesis:

-

DNA Polymerases: The analogs compete with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases.[3]

-

Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. Several adenosine analog diphosphates can inhibit RNR, depleting the pool of available deoxyribonucleotides.[2]

-

-

Chain Termination and DNA Damage:

-

Chain Termination: Once incorporated into the DNA strand, the modified sugar moiety of many adenosine analogs, which often lacks a 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the termination of DNA chain elongation.

-

DNA Strand Breaks: The incorporation of these analogs can also lead to the formation of "faulty" DNA, which is recognized by cellular repair machinery. The attempted repair can result in the accumulation of DNA strand breaks.[2]

-

-

Induction of Apoptosis: The accumulation of DNA damage and the stalling of DNA replication trigger programmed cell death, or apoptosis. This is a key outcome of treatment with adenosine analogs and involves the activation of complex signaling pathways.[1]

Below is a Graphviz diagram illustrating the general mechanism of action of adenosine analogs in DNA synthesis inhibition.

Caption: General mechanism of adenosine analogs in DNA synthesis inhibition.

Quantitative Data on the Efficacy of Adenosine Analogs

The inhibitory potency of adenosine analogs can be quantified by determining their half-maximal inhibitory concentration (IC50). These values represent the concentration of the analog required to inhibit a specific biological process (e.g., cell proliferation, viral replication, or enzyme activity) by 50%. The following table summarizes some reported IC50 values for the adenosine analogs discussed in this guide.

| Adenosine Analog | Target/Cell Line | IC50 Value | Reference |

| Cladribine | Multiple Myeloma (MM1.S) cells | 0.18 µmol/L | [4] |

| Multiple Myeloma (RPMI8226) cells | 0.75 µmol/L | [4] | |

| Multiple Myeloma (U266) cells | 2.43 µmol/L | [4] | |

| Fludarabine | RPMI cells (antiproliferative activity) | 1.54 µM | [5] |

| MEC-1 cell line (viability) | 239 µM | [6] | |

| MEC-2 cell line (viability) | 433 µM | [6] | |

| Fludarabine Triphosphate | DNA primase | 2.3 µM | [1] |

| Vidarabine | Herpes Simplex Virus-1 (HSV-1) | 9.3 µg/ml | [7] |

| Herpes Simplex Virus-2 (HSV-2) | 11.3 µg/ml | [7] | |

| Cordycepin | Leukemia (NB-4) cells | 18.4 µg/mL (73.2 µM) | [8] |

| Leukemia (U937) cells | 22.7 µg/mL (90.4 µM) | [8] | |

| Esophageal Cancer (ECA109) cells | 64.8 µg/mL | [9] | |

| Esophageal Cancer (TE-1) cells | 60.6 µg/mL | [9] |

Detailed Experimental Protocols

To investigate the effects of adenosine analogs on DNA synthesis, a variety of in vitro and cell-based assays are employed. Below are detailed methodologies for key experiments.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance.

Protocol:

-

Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate under appropriate conditions for 6 to 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Treat the cells with various concentrations of the adenosine analog. Include untreated control wells and solvent control wells.

-

MTT Addition: After the desired incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[10]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the formazan crystals to form.[10]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a detergent-based solution) to each well to dissolve the formazan crystals.[7][10]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.

The Bromodeoxyuridine (BrdU) incorporation assay is a direct measure of DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected using a specific anti-BrdU antibody.

Principle: Proliferating cells will incorporate BrdU into their DNA. Following fixation and DNA denaturation, an anti-BrdU antibody conjugated to a fluorophore or an enzyme is used to detect the incorporated BrdU.

Protocol:

-

BrdU Labeling:

-

Cell Fixation and Permeabilization:

-

Harvest the cells and wash them with PBS.

-

Fix the cells with a fixative such as 70% ice-cold ethanol.[14]

-

Permeabilize the cells to allow antibody access to the nucleus.

-

-

DNA Denaturation:

-

Immunostaining:

-

Incubate the cells with a primary anti-BrdU antibody.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

-

Analysis:

-

Analyze the cells using flow cytometry to quantify the percentage of BrdU-positive cells or by fluorescence microscopy for visualization.

-

Below is a Graphviz diagram illustrating the workflow of a BrdU incorporation assay.

Caption: Workflow for a BrdU incorporation assay.

Biochemical Assays

This assay directly measures the ability of an adenosine analog triphosphate to inhibit the activity of a purified DNA polymerase.

Principle: A primer-template DNA substrate is used, and the incorporation of a radiolabeled or fluorescently labeled deoxynucleoside triphosphate (dNTP) is measured in the presence and absence of the adenosine analog triphosphate.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, MgCl2, a purified DNA polymerase, and a primer-template DNA substrate.

-

Inhibitor Addition: Add varying concentrations of the adenosine analog triphosphate to the reaction mixtures.

-

Initiation of Reaction: Initiate the reaction by adding a mixture of dNTPs, including one that is radiolabeled (e.g., [α-³²P]dATP) or fluorescently labeled.

-

Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 37°C) for a specific time.

-

Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

-

Analysis: Separate the reaction products by gel electrophoresis and quantify the amount of incorporated labeled dNTP using autoradiography or fluorescence imaging.

This assay measures the activity of RNR by quantifying the conversion of ribonucleotides to deoxyribonucleotides.

Principle: A cell extract containing RNR is incubated with a radiolabeled ribonucleoside diphosphate (e.g., [¹⁴C]CDP). The resulting radiolabeled deoxyribonucleoside diphosphate is then incorporated into DNA by the action of DNA polymerase present in the extract. The amount of radioactivity incorporated into DNA is proportional to the RNR activity.

Protocol:

-

Cell Extract Preparation: Prepare a cell extract from the cells of interest.

-

RNase Treatment: Treat the cell extract with RNase to degrade endogenous RNA.

-

Reaction Mixture: Prepare a reaction mixture containing the RNase-treated cell extract, ATP, Mg²⁺, and a radiolabeled ribonucleoside diphosphate substrate (e.g., [¹⁴C]CDP).

-

Inhibitor Addition: Add varying concentrations of the adenosine analog diphosphate to the reaction mixtures.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

DNA Precipitation: Precipitate the DNA to separate it from the unincorporated radiolabeled substrate.

-

Quantification: Measure the amount of radioactivity in the precipitated DNA using a scintillation counter.

Signaling Pathways in Adenosine Analog-Induced Apoptosis

The induction of apoptosis is a critical component of the therapeutic efficacy of adenosine analogs. These compounds activate intricate signaling cascades that converge on the execution of programmed cell death.

The Mitochondrial (Intrinsic) Pathway

Cladribine and fludarabine have been shown to induce apoptosis primarily through the mitochondrial pathway.[1] This pathway is initiated by intracellular stress signals, such as DNA damage.

Key Events:

-

DNA Damage Response: The accumulation of DNA strand breaks activates DNA damage sensors.

-

Bcl-2 Family Regulation: This leads to changes in the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic members (e.g., Bax) and downregulation of anti-apoptotic members (e.g., Bcl-2).

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 proteins translocate to the mitochondria and induce the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1]

The Death Receptor (Extrinsic) Pathway and Other Pathways

While the mitochondrial pathway is central, other pathways can also be involved, particularly in the case of Cordycepin.

-

Death Receptor Pathway: Cordycepin can induce apoptosis by binding to the DR3 receptor, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to engage the mitochondrial pathway.

-

p53-Dependent Apoptosis: DNA damage induced by adenosine analogs can lead to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic genes, including Bax and PUMA, further promoting the mitochondrial pathway of apoptosis. Cordycepin has been shown to increase the expression of p53.

-

MAPK Pathway Involvement: Cordycepin has also been shown to modulate the MAPK signaling pathway, including the activation of JNK and p38 kinases, which can contribute to the apoptotic response.

Below is a Graphviz diagram illustrating the key signaling pathways involved in adenosine analog-induced apoptosis.

Caption: Key signaling pathways in adenosine analog-induced apoptosis.

Conclusion

Adenosine analogs represent a powerful class of therapeutic agents that exploit fundamental cellular processes to combat cancer and viral infections. Their ability to masquerade as natural nucleosides allows them to infiltrate the intricate machinery of DNA synthesis, leading to a multi-pronged attack that includes direct enzyme inhibition, DNA chain termination, and the induction of programmed cell death. A thorough understanding of their mechanisms of action, coupled with robust quantitative and qualitative experimental methodologies, is crucial for the continued development and optimization of these and novel DNA synthesis inhibitors. This guide has provided a comprehensive overview of these core principles to aid researchers, scientists, and drug development professionals in this endeavor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Incorporation of fludarabine and 1-beta-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase alpha: affinity, interaction, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. DNA polymerase ν gene expression influences fludarabine resistance in chronic lymphocytic leukemia independently of p53 status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 13. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Induction of Apoptosis by 2-Chloroadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the induction of apoptosis by the adenosine (B11128) analog, 2-chloroadenosine (B27285) (2-CAdo). It has been established that 2-CAdo is a potent inducer of programmed cell death in various cell types, operating primarily through an intracellular mechanism following its transport into the cell. This document outlines the core signaling pathways, presents quantitative data from key experimental findings, and provides detailed protocols for the essential assays used to characterize this process. The information is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and pharmacology who are investigating the therapeutic potential and mechanistic underpinnings of adenosine analogs.

Introduction

2-Chloroadenosine (2-CAdo) is a synthetic adenosine analog that is resistant to deamination by adenosine deaminase, leading to a longer half-life and more potent biological effects compared to endogenous adenosine. While initially utilized as a tool to study adenosine receptors, subsequent research has revealed its profound ability to induce apoptosis in a variety of cell lines, particularly those of cancerous origin. This has generated significant interest in its potential as an anti-neoplastic agent.

The primary mechanism of 2-CAdo-induced apoptosis is initiated after its transport into the cell, where it is phosphorylated by adenosine kinase. This intracellular action triggers a cascade of events, predominantly activating the intrinsic apoptotic pathway. This guide will dissect this pathway, from the initial molecular interactions to the final execution of cell death.

Core Signaling Pathway of 2-Chloroadenosine-Induced Apoptosis

The apoptotic cascade initiated by 2-chloroadenosine is a multi-step process involving several key cellular components. Following its uptake and phosphorylation, 2-CAdo metabolites are thought to interfere with cellular metabolism, leading to cellular stress and the activation of the intrinsic apoptotic pathway.

A critical event in this pathway is the modulation of the Bcl-2 family of proteins. 2-CAdo has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, favoring the former. This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.

The release of cytochrome c is a pivotal point of no return in the apoptotic process. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in the presence of dATP, forms the apoptosome. This complex then recruits and activates initiator caspases, such as caspase-9. In some cellular contexts, caspase-2 has also been implicated as an initiator caspase in 2-CAdo-induced apoptosis.[1]

Activated initiator caspases then cleave and activate executioner caspases, most notably caspase-3. Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Caption: Signaling pathway of 2-chloroadenosine-induced apoptosis.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the effects of 2-chloroadenosine on apoptosis and related cellular processes.

| Table 1: Cell Viability and Apoptosis Induction | |||

| Cell Line | Parameter | Concentration of 2-CAdo | Result |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | DNA Fragmentation | ≥50 µM | Induction of apoptosis[2][3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Apoptotic Cells (%) | 10 µM (72h) | ~38%[4] |

| Human Astrocytoma Cells | Cell Viability | Not specified | Time and concentration-dependent apoptosis[5] |

| Table 2: Modulation of Apoptotic Proteins | |||

| Cell Line | Protein | Treatment | Change in Expression/Ratio |

| U87MG Glioblastoma | Bax/Bcl-2 Ratio | 25 µM Curcumin | 121% increase[6] |

| U87MG Glioblastoma | Bax/Bcl-2 Ratio | 50 µM Curcumin | 249% increase[6] |

| MCF-7 Breast Cancer | Bax | 3 µM Iodine (48h) | ~7-fold increase[7] |

| MCF-7 Breast Cancer | Bcl-2 | 3 µM Iodine (48h) | ~5-fold decrease[7] |

| Table 3: Caspase Activation | |||

| Cell Line | Caspase | Treatment | Fold Increase in Activity |

| Human Astrocytoma Cells | Caspase-3 | 2-CAdo | Time-dependent activation[1] |

| Human Astrocytoma Cells | Caspase-2 | 2-CAdo (1-7h) | Marked increase[1] |

| C2C12 Myoblasts | Caspase-3 | 25 µM Cisplatin (B142131) (16h) | ~3-fold[8] |

| C2C12 Myoblasts | Caspase-9 | 25 µM Cisplatin (16h) | ~2.5-fold[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 2-chloroadenosine-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the apoptotic effects of 2-chloroadenosine.

Caption: Experimental workflow for studying 2-CAdo-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of 2-chloroadenosine on cell viability.

Materials:

-

Cells of interest

-

96-well culture plates

-

2-Chloroadenosine stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of 2-chloroadenosine in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the 2-chloroadenosine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating with 2-chloroadenosine for the desired time and concentration.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Treated and control cells on slides or in suspension

-

In Situ Cell Death Detection Kit (e.g., TUNEL-based kit with TdT enzyme and labeled nucleotides)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Wash buffers (e.g., PBS)

-

Mounting medium with a counterstain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure (for adherent cells on slides):

-

Culture and treat cells with 2-chloroadenosine on sterile coverslips.

-

Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Incubate with permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (mix enzyme and label solution).

-

Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber in the dark.

-

Rinse three times with PBS.

-

Mount the coverslips with mounting medium containing a nuclear counterstain.

-

Analyze the slides under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

Western Blotting for Apoptotic Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Materials:

-

Treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of the executioner caspase-3.

Materials:

-

Treated and control cell lysates

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Procedure:

-

Lyse cells using the provided lysis buffer.

-

Determine the protein concentration of the lysates.

-

Add 50-100 µg of protein to each well of a 96-well plate.

-

Add reaction buffer containing DTT to each well.

-

Add the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Treated and control cells

-

Mitochondria/Cytosol Fractionation Kit

-

Western blotting reagents (as described in section 4.5)

-

Primary antibody against cytochrome c

-

Primary antibodies against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., β-actin)

Procedure:

-

Fractionate the cells into mitochondrial and cytosolic fractions using a commercial kit or a dounce homogenizer-based protocol.

-

Determine the protein concentration of both fractions.

-

Perform Western blotting on both the cytosolic and mitochondrial fractions as described in section 4.5.

-

Probe the membranes with antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker.

-

An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to control cells indicates cytochrome c release. The purity of the fractions should be confirmed by the presence of the respective markers.

Conclusion

2-Chloroadenosine has been demonstrated to be a potent inducer of apoptosis through a well-defined intracellular signaling cascade. This guide has provided a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols relevant to the study of this compound. The information presented herein is intended to facilitate further research into the therapeutic applications of 2-chloroadenosine and other adenosine analogs in the context of diseases characterized by aberrant apoptosis, such as cancer. The provided methodologies offer a robust framework for the rigorous investigation of the pro-apoptotic effects of novel compounds.

References

- 1. A key role for caspase-2 and caspase-3 in the apoptosis induced by 2-chloro-2'-deoxy-adenosine (cladribine) and 2-chloro-adenosine in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Caspase activity and apoptotic signaling in proliferating C2C12 cells following cisplatin or A23187 exposure - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Adenosine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in a vast array of physiological processes by interacting with four distinct G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The therapeutic potential of targeting these receptors for conditions ranging from cardiovascular and inflammatory diseases to cancer and neurological disorders has driven extensive research into the structure-activity relationships (SAR) of adenosine derivatives. This guide provides an in-depth analysis of the key structural modifications that govern the affinity and selectivity of these compounds for adenosine receptors, as well as the enzymes involved in adenosine metabolism.

Core Principles of Adenosine Receptor Recognition

The adenosine molecule consists of a purine (adenine) core linked to a ribose sugar. Modifications at various positions on both the purine and ribose moieties have profound effects on receptor binding and functional activity. Understanding these relationships is paramount for the rational design of potent and selective adenosine receptor agonists and antagonists.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀ or IC₅₀) of key adenosine derivatives at the four human adenosine receptor subtypes. This data provides a quantitative framework for understanding the impact of specific structural modifications.

Table 1: A₁ Adenosine Receptor Agonists and Antagonists

| Compound | Type | Modification(s) | hA₁ Ki (nM) | Selectivity Profile |

| Adenosine | Agonist | Endogenous Ligand | ~1000 | Non-selective |

| N⁶-Cyclopentyladenosine (CPA) | Agonist | N⁶-cyclopentyl | 0.6 | A₁ selective |

| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | Agonist | 2-Chloro, N⁶-cyclopentyl | 0.2 | Highly A₁ selective[1] |

| (R)-N⁶-Phenylisopropyladenosine (R-PIA) | Agonist | N⁶-(R)-phenylisopropyl | 1.1 | A₁ selective |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Antagonist | Xanthine (B1682287) scaffold | 0.5 | Highly A₁ selective |

| N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | Antagonist | Xanthine derivative | 1.0 (rat) | A₁/A₂B selective |

Table 2: A₂A Adenosine Receptor Agonists and Antagonists

| Compound | Type | Modification(s) | hA₂A Ki (nM) | Selectivity Profile |

| CGS-21680 | Agonist | 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine | 15 | Highly A₂A selective |

| NECA (5'-N-Ethylcarboxamidoadenosine) | Agonist | 5'-N-ethylcarboxamido | 14 | Non-selective agonist |

| Regadenoson | Agonist | 2-[N-pyrazolyl]adenine derivative | 1.3 (functional) | A₂A selective |

| ZM241385 | Antagonist | Triazolotriazine scaffold | 0.5 | Highly A₂A selective |

| Istradefylline | Antagonist | Xanthine derivative | 2.2 | A₂A selective |

Table 3: A₂B Adenosine Receptor Agonists and Antagonists

| Compound | Type | Modification(s) | hA₂B Ki (nM) | Selectivity Profile |

| BAY 60-6583 | Agonist | Non-nucleoside | 0.8 (EC₅₀) | A₂B selective |

| LUF5835 | Agonist | Non-ribose ligand | 10 (EC₅₀) | A₂B selective[2] |

| OSIP339391 | Antagonist | Pyrrolopyrimidine analog | 0.41 | A₂B selective[2] |

| PSB-603 | Antagonist | Xanthine derivative | 52 | Highly A₂B selective |

Table 4: A₃ Adenosine Receptor Agonists and Antagonists

| Compound | Type | Modification(s) | hA₃ Ki (nM) | Selectivity Profile |

| IB-MECA | Agonist | N⁶-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine | 1.3 | Highly A₃ selective |

| Cl-IB-MECA | Agonist | 2-Chloro-N⁶-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine | 0.33 | Highly A₃ selective |

| MRS1220 | Antagonist | Dihydropyridine derivative | 0.65 | Highly A₃ selective |

| PSB-11 | Antagonist | Pyrazolo-triazolo-pyrimidine scaffold | 1.9 | Highly A₃ selective |

Key Structural Modifications and Their SAR Implications

Modifications of the Purine Ring

-

N⁶-Position: Substitution at the N⁶-position is a critical determinant of affinity and selectivity, particularly for the A₁ and A₃ receptors. Bulky, lipophilic substituents, such as cyclopentyl or phenylisopropyl groups, generally confer high A₁ affinity.[1] The introduction of a benzyl (B1604629) group at this position, especially with a halogen at the meta-position (e.g., 3-iodobenzyl), is a hallmark of potent and selective A₃ agonists like IB-MECA.

-

C2-Position: Modifications at the C2 position can significantly influence receptor subtype selectivity. The addition of small alkyl or halogen substituents can enhance affinity. For instance, a chloro group at the C2 position of N⁶-cyclopentyladenosine (CCPA) increases A₁ selectivity.[1] For A₂A agonists, 2-alkynyl substitutions have been shown to improve potency.

-

N¹ and N³-Positions: Alkylation at the N¹ and N³ positions of xanthine derivatives is crucial for A₁ and A₂A antagonist activity. For example, 1,3-dipropyl substitution in DPCPX contributes to its high A₁ affinity.

-

C8-Position: The C8 position of xanthine antagonists offers a key point for introducing bulky substituents to enhance affinity and selectivity. Phenyl or other aromatic groups at this position are common in potent A₁ and A₂A antagonists.

Modifications of the Ribose Moiety

-

5'-Position: The 5'-position of the ribose is a key site for modulating agonist activity. The introduction of a carboxamide group, as seen in NECA, generally leads to potent but non-selective agonists. Further modification of this carboxamide, such as the N-methyluronamide in IB-MECA, is crucial for high A₃ affinity and selectivity.

-

2'- and 3'-Positions: Modifications at the 2'- and 3'-hydroxyl groups can impact both affinity and metabolic stability. The presence of these hydroxyls is generally important for agonist activity, and their removal or modification can lead to antagonists or partial agonists.

-

Conformation of the Ribose Ring: The conformation of the ribose ring (North or South) plays a role in receptor recognition. Constraining the ribose in a specific conformation, for example, through the use of methanocarba analogs, has been a successful strategy for developing highly potent and selective A₃ agonists.

Signaling Pathways of Adenosine Receptors

The four adenosine receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades. A₁ and A₃ receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] Conversely, A₂A and A₂B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[3][4][5] Some receptors, notably A₂B and A₃, can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[5]

Experimental Protocols for SAR Determination

The elucidation of SAR for adenosine derivatives relies on a suite of robust in vitro assays. The following are generalized protocols for two key experimental techniques.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor subtype by competing with a radiolabeled ligand.

1. Membrane Preparation:

- Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

- Harvest the cells and homogenize them in a cold lysis buffer.

- Centrifuge the homogenate to pellet the cell membranes.

- Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

2. Binding Reaction:

- In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS21680 for A₂A), and varying concentrations of the unlabeled test compound.

- For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled ligand.

- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6]

3. Separation and Detection:

- Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

- Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

- Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the test compound concentration.

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP, a key second messenger in adenosine receptor signaling.

1. Cell Preparation:

- Plate cells expressing the adenosine receptor of interest in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

- For Agonist Testing: Add varying concentrations of the test compound to the cells.